Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate
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Overview
Description
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . The compound is characterized by the presence of a formyl group, a methoxy group, and an ethyl ester group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate typically involves the reaction of 2-formyl-6-methoxyphenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product
Chemical Reactions Analysis
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is not well-documented. its functional groups suggest potential interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological molecules .
Comparison with Similar Compounds
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate can be compared with similar compounds such as:
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: This compound has a similar structure but with the formyl group in a different position.
Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate: This compound has an acetyl group instead of a formyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the aromatic ring.
Properties
Molecular Formula |
C14H18O5 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-18-13(16)8-5-9-19-14-11(10-15)6-4-7-12(14)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI Key |
WXBBRJFEEXRMOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC=C1OC)C=O |
Origin of Product |
United States |
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